5',5',8',8'-Tetramethyl-5',6',7',8'-tetrahydro-[2,2'-binaphthalene]-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’,5’,8’,8’-Tetramethyl-5’,6’,7’,8’-tetrahydro-[2,2’-binaphthalene]-6-carboxylic acid is an organic compound known for its unique structural properties and potential applications in various fields of science. This compound is characterized by its binaphthalene core, which is substituted with tetramethyl groups and a carboxylic acid functional group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a subject of interest in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5’,5’,8’,8’-tetramethyl-5’,6’,7’,8’-tetrahydro-[2,2’-binaphthalene]-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of catechol with 2,5-dichloro-2,5-dimethylhexane in the presence of aluminum bromide (AlBr3) as a catalyst. This reaction yields the desired tetramethyl-substituted naphthalene derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions: 5’,5’,8’,8’-Tetramethyl-5’,6’,7’,8’-tetrahydro-[2,2’-binaphthalene]-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
5’,5’,8’,8’-Tetramethyl-5’,6’,7’,8’-tetrahydro-[2,2’-binaphthalene]-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and photoinitiators.
Wirkmechanismus
The mechanism of action of 5’,5’,8’,8’-tetramethyl-5’,6’,7’,8’-tetrahydro-[2,2’-binaphthalene]-6-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The tetramethyl groups provide steric hindrance, affecting the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
- 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione
- 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diol
- 4-[(E)-2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl]benzoic acid
Uniqueness: 5’,5’,8’,8’-Tetramethyl-5’,6’,7’,8’-tetrahydro-[2,2’-binaphthalene]-6-carboxylic acid stands out due to its binaphthalene core, which provides a rigid and planar structure. This rigidity enhances its stability and makes it suitable for applications requiring robust molecular frameworks. Additionally, the presence of both tetramethyl groups and a carboxylic acid functional group offers unique reactivity and binding properties compared to similar compounds .
Eigenschaften
CAS-Nummer |
86471-16-1 |
---|---|
Molekularformel |
C25H26O2 |
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
6-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C25H26O2/c1-24(2)11-12-25(3,4)22-15-19(9-10-21(22)24)17-5-6-18-14-20(23(26)27)8-7-16(18)13-17/h5-10,13-15H,11-12H2,1-4H3,(H,26,27) |
InChI-Schlüssel |
UHFICAKXFHFOCN-UHFFFAOYSA-N |
SMILES |
CC1(CCC(C2=C1C=CC(=C2)C3=CC4=C(C=C3)C=C(C=C4)C(=O)O)(C)C)C |
Kanonische SMILES |
CC1(CCC(C2=C1C=CC(=C2)C3=CC4=C(C=C3)C=C(C=C4)C(=O)O)(C)C)C |
86471-16-1 | |
Synonyme |
6-(1,2,3,4-tetrahydro-1,1,4,4-tetramethyl-6-naphthyl)-2-naphthalenecarboxylic acid 6-TTNNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.